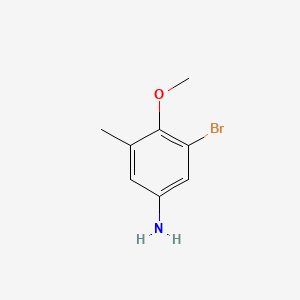

3-Bromo-4-methoxy-5-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-methoxy-5-methylaniline is a chemical compound with the molecular weight of 216.08 . It is also known by other names such as 4-Amino-2-bromo-6-methylanisole, 5-Amino-3-bromo-2-methoxytoluene, 3-Bromo-5-methyl-p-anisidine, and 5-Bromo-4-methoxy-m-toluidine . It is typically stored at ambient temperature and is a solid in its physical form .

Synthesis Analysis

The synthesis of 3-Bromo-4-methoxy-5-methylaniline may involve multiple steps . One possible method could be a nitration process followed by a conversion from the nitro group to an amine, and finally a bromination . It’s also used in the synthesis of 1,7-dihalo Tröger’s base isomers .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methoxy-5-methylaniline can be represented by the InChI code: 1S/C8H10BrNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

3-Bromo-4-methoxy-5-methylaniline may be used to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .Physical And Chemical Properties Analysis

3-Bromo-4-methoxy-5-methylaniline is a solid at room temperature . It has a molecular weight of 216.08 . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación

Applications in Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including a derivative similar to 3-Bromo-4-methoxy-5-methylaniline. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Non-Linear Optical Properties

Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions. These analogs demonstrated various electronic properties, as indicated by density functional theory (DFT) investigations, highlighting their potential in non-linear optical applications. This research points to the broader applicability of bromo-methoxy-methylaniline derivatives in the development of materials with desirable optical and electronic characteristics (Rizwan et al., 2021).

Corrosion Inhibition

Assad et al. (2015) synthesized a thiophene derivative, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, used as a corrosion inhibitor for zinc metal in hydrochloric acid solution. This study highlights the compound's efficacy as a corrosion inhibitor, with the inhibition efficiency increasing with the concentration of the inhibitor. Such derivatives demonstrate the potential of 3-Bromo-4-methoxy-5-methylaniline in applications related to material protection and longevity (Assad et al., 2015).

Antibacterial Activity

A study on the synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils reveals the potential of derivatives of 3-Bromo-4-methoxy-5-methylaniline in inhibiting the replication-specific bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria. This research underscores the antimicrobial potential of such compounds, contributing to the development of new antibacterial agents (Zhi et al., 2005).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and storing it in a cool, dry place in a tightly closed container .

Mecanismo De Acción

Target of Action

It is known that this compound may be used in the synthesis of 1,7-dihalo tröger’s base isomers . These isomers are often used as building blocks in organic chemistry, suggesting that the compound could interact with a variety of molecular targets.

Mode of Action

It is known that the compound can participate in reactions involving distonic 4-(n,n,n-trimethylammonium)-2-methylphenyl and 5-(n,n,n-trimethylammonium)-2-methylphenyl radical cations with o2 by ion-trap mass spectrometry . This suggests that the compound may act as a radical scavenger or a source of radicals in certain chemical reactions.

Biochemical Pathways

Given its potential role in the synthesis of tröger’s base isomers , it may be involved in various organic synthesis pathways.

Result of Action

Its potential role in the synthesis of tröger’s base isomers suggests that it may contribute to the formation of complex organic structures.

Propiedades

IUPAC Name |

3-bromo-4-methoxy-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQONICLKZVZRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681480 |

Source

|

| Record name | 3-Bromo-4-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methoxy-5-methylaniline | |

CAS RN |

1215205-12-1 |

Source

|

| Record name | 3-Bromo-4-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)

![tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B578429.png)

![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)